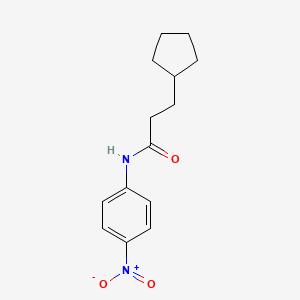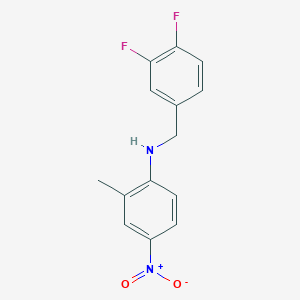![molecular formula C19H30N2O3 B4944171 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It has been widely studied for its potential therapeutic use in various neurological disorders, including drug addiction, Parkinson's disease, and schizophrenia.
作用機序
The mechanism of action of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves its selective binding to dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation, as well as movement and cognition. By blocking dopamine D3 receptors, 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol can reduce the rewarding effects of drugs of abuse and potentially alleviate some of the symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce the rewarding effects of drugs of abuse, which could make it a promising candidate for the development of new treatments for drug addiction.
実験室実験の利点と制限
One of the key advantages of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects in lab experiments.
将来の方向性
There are several future directions for research on 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of schizophrenia. Studies have shown that dopamine D3 receptors may play a role in the pathophysiology of schizophrenia, and 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol could potentially be used to target these receptors in the brain.
Another area of interest is the development of more potent dopamine D3 receptor antagonists. While 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is selective for dopamine D3 receptors, its relatively low potency can make it more difficult to achieve the desired pharmacological effects. Developing more potent compounds could potentially lead to more effective treatments for neurological disorders such as drug addiction and Parkinson's disease.
In conclusion, 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is a selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic use in various neurological disorders. Its mechanism of action involves its selective binding to dopamine D3 receptors in the brain, which can reduce the rewarding effects of drugs of abuse and potentially alleviate some of the symptoms of Parkinson's disease. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, including its potential use in the treatment of schizophrenia and the development of more potent dopamine D3 receptor antagonists.
合成法
The synthesis of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzyl chloride with cyclobutylamine to form 4-cyclobutyl-3,5-dimethoxybenzylamine. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. The purity of the final product is ensured through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic use in various neurological disorders. One of the key areas of research has been its potential use in the treatment of drug addiction. Studies have shown that 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol can block the rewarding effects of drugs of abuse, such as cocaine and heroin, by selectively targeting dopamine D3 receptors in the brain. This makes it a promising candidate for the development of new treatments for drug addiction.
In addition to drug addiction, 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is characterized by the loss of dopamine-producing neurons in the brain, which leads to motor symptoms such as tremors and rigidity. 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
特性
IUPAC Name |
2-[4-cyclobutyl-1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-23-18-10-15(11-19(12-18)24-2)13-20-7-8-21(16-4-3-5-16)14-17(20)6-9-22/h10-12,16-17,22H,3-9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHAKQOSKJDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)C3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cyclobutyl-1-(3,5-dimethoxybenzyl)piperazin-2-yl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B4944127.png)
![1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4944128.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)
![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)

